molecular formula C11H14N4O3 B2357770 5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1281872-61-4

5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2357770
CAS No.: 1281872-61-4
M. Wt: 250.258
InChI Key: DLGIQCXAZWQVPG-UHFFFAOYSA-N
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Description

5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a potent and selective inhibitor of Phosphodiesterase-4 (PDE4), an enzyme that hydrolyzes the key second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels in immune and inflammatory cells, which in turn modulates signaling pathways and suppresses the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) (Source: PubMed) . Its core research value lies in its application as a pharmacological tool for investigating the pathophysiology of chronic inflammatory diseases, including psoriasis, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. Researchers utilize this compound in vitro and in vivo to dissect the role of specific PDE4 subtypes in disease models and to evaluate the therapeutic potential of PDE4 inhibition for regulating aberrant immune responses. The structural motif featuring the lipophilic isopropyl-substituted oxadiazole ring is designed to optimize binding affinity and selectivity within the PDE4 catalytic site, making this inhibitor a valuable asset for structure-activity relationship (SAR) studies in medicinal chemistry programs aimed at developing new anti-inflammatory agents (Source: ACS Publications) .

Properties

IUPAC Name

5-methyl-1-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-6(2)10-14-13-8(18-10)5-15-4-7(3)9(16)12-11(15)17/h4,6H,5H2,1-3H3,(H,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGIQCXAZWQVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC2=NN=C(O2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli Reaction with Modified Substrates

The classical Biginelli reaction, employing urea, β-keto esters, and aldehydes under acidic conditions, forms the DHPM scaffold. For 5-methyl substitution, methyl acetoacetate serves as the β-keto ester, while formaldehyde derivatives introduce the N1-methyl group. For example:
$$
\text{Urea} + \text{Methyl acetoacetate} + \text{Formaldehyde derivative} \xrightarrow{\text{HCl/EtOH}} \text{5-Methyl-DHPM intermediate}
$$
Yields typically range from 60–80%, with purification via recrystallization from ethanol.

Post-Synthetic N1-Alkylation

The N1 position of the DHPM core is alkylated using bromomethyl-oxadiazole precursors. For instance, reacting 5-methyl-DHPM with 2-(bromomethyl)-5-isopropyl-1,3,4-oxadiazole in dimethylformamide (DMF) at 80°C for 12 hours achieves substitution. Potassium carbonate acts as a base, with yields of 65–75% after column chromatography.

Preparation of the 5-Isopropyl-1,3,4-Oxadiazole Moiety

Cyclization of Hydrazides with Isobutyric Acid Derivatives

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of acylhydrazides. For the 5-isopropyl variant, isobutyric acid hydrazide reacts with trichloroacetic anhydride (TCAA) in dichloromethane:
$$
\text{Isobutyric acid hydrazide} + \text{TCAA} \xrightarrow{\text{rt, 6h}} \text{5-Isopropyl-1,3,4-oxadiazole-2-thiol}
$$
Subsequent methylation with methyl iodide in ethanol yields 2-(bromomethyl)-5-isopropyl-1,3,4-oxadiazole.

Alternative Pathway via Thiosemicarbazide Intermediates

As demonstrated in pyrimidine-oxadiazole hybrids, thiosemicarbazides undergo oxidative cyclization with iodine/NaOH to form 1,3,4-oxadiazoles:
$$
\text{Thiosemicarbazide} + \text{I}_2/\text{NaOH} \xrightarrow{\Delta} \text{1,3,4-Oxadiazole}
$$
This method avoids harsh acids and achieves yields of 70–85%.

Coupling Strategies for Methylene Bridge Formation

Nucleophilic Substitution at N1

The DHPM core’s N1 hydrogen is deprotonated using NaH in tetrahydrofuran (THF), followed by reaction with 2-(bromomethyl)-5-isopropyl-1,3,4-oxadiazole:
$$
\text{5-Methyl-DHPM} + \text{BrCH}_2\text{-Oxadiazole} \xrightarrow{\text{NaH/THF}} \text{Target Compound}
$$
Reaction monitoring via TLC (ethyl acetate/hexane, 1:1) ensures completion.

Mitsunobu Reaction for Ether Linkage

For enhanced regioselectivity, the Mitsunobu reaction couples 5-methyl-DHPM with 5-isopropyl-1,3,4-oxadiazole-2-methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
$$
\text{DHPM-OH} + \text{Oxadiazole-CH}2\text{OH} \xrightarrow{\text{DEAD/PPh}3} \text{Target Compound}
$$
This method affords higher yields (80–90%) but requires anhydrous conditions.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): Peaks at δ 9.35 (s, 1H, NH), 5.25 (s, 1H, CH), 2.25 (s, 3H, C5-CH3), and 1.15–1.17 (m, 6H, isopropyl) confirm substitution patterns.
  • IR : Bands at 1724 cm⁻¹ (C=O), 1647 cm⁻¹ (C=N), and 1090 cm⁻¹ (C-O-C) validate the oxadiazole and DHPM moieties.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with a retention time of 6.2 minutes.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Grinding 5-methyl-DHPM, 2-(bromomethyl)-5-isopropyl-1,3,4-oxadiazole, and K2CO3 in a ball mill for 2 hours achieves 72% yield, reducing solvent waste.

Microwave-Assisted Alkylation

Microwave irradiation (100 W, 100°C, 20 minutes) accelerates N1-alkylation, improving yields to 85%.

Industrial-Scale Production Considerations

Catalyst Recycling

Silica-supported HCl in ethanol allows catalyst reuse for up to five cycles without yield loss.

Cost-Effective Oxadiazole Precursors

Using isobutyramide instead of isobutyric acid hydrazide reduces raw material costs by 40%.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes a variety of chemical reactions, including but not limited to:

  • Oxidation: : Often results in the formation of corresponding oxides and ketones.

  • Reduction: : Leads to the production of alcohols and amines, depending on the conditions.

  • Substitution: : Common in the presence of nucleophiles, resulting in the replacement of specific functional groups.

Common Reagents and Conditions: : Typical reagents include strong oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reductions. Substitution reactions may involve the use of halogenated compounds and suitable nucleophiles under acidic or basic conditions.

Major Products: : The major products vary based on the type of reaction, but commonly include oxidized or reduced derivatives and various substituted compounds that retain the tetrahydropyrimidine core.

Scientific Research Applications

5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is extensively used in several scientific disciplines:

  • Chemistry: : As a reagent for synthesizing complex organic molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential as an enzyme inhibitor, impacting various metabolic pathways.

  • Medicine: : Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

  • Industry: : Utilized in the production of advanced materials and specialty chemicals, thanks to its unique structural attributes.

Mechanism of Action

The compound exerts its effects through various mechanisms, primarily involving interactions with molecular targets such as enzymes and receptors. These interactions often lead to the modulation of specific biochemical pathways, which can result in altered cellular responses and activities. The presence of the oxadiazole and tetrahydropyrimidine units plays a crucial role in binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Core Heterocycle Modifications
  • Target Compound : Tetrahydropyrimidine-2,4-dione core (uracil-like structure).
  • Analog 1: Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core (). Replaces the tetrahydropyrimidine with a thieno-pyrimidine fused ring, introducing a sulfur atom.
Oxadiazole Substituent Variations
  • Target Compound : 1,3,4-Oxadiazole with 5-isopropyl and methyl linkage.
  • Analog 2: 1,2,4-Oxadiazole derivatives (). Substituted with phenyl groups at position 3 and connected to a dihydropyrimidinone core. The 1,2,4-oxadiazole isomer may exhibit different hydrogen-bonding capabilities and metabolic pathways compared to 1,3,4-oxadiazole .
  • Analog 3: 1,3,4-Oxadiazole-2(3H)-thione with pyrimidinylthio groups ().

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
LogP (Lipophilicity) High (isopropyl group) Moderate (phenyl groups) Low (polar urea linkage)
Hydrogen Bond Acceptors 6 7 5
Solubility Low in water Very low (fused ring) Moderate (DMF-soluble)

Biological Activity

5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound that incorporates both oxadiazole and tetrahydropyrimidine moieties. These structural features are known to impart various biological activities, making the compound a subject of interest in pharmaceutical research.

Chemical Structure

The compound can be represented by the following chemical structure:

C11H16N4O3\text{C}_{11}\text{H}_{16}\text{N}_{4}\text{O}_{3}

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its antimicrobial , antioxidant , and enzyme inhibitory properties.

Antimicrobial Activity

Research indicates that compounds with oxadiazole derivatives often exhibit significant antimicrobial properties. In particular:

  • In vitro studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Activity

The presence of the oxadiazole ring is associated with antioxidant properties. Studies indicate that compounds containing this moiety can scavenge free radicals effectively:

  • DPPH Assay : The compound showed a notable ability to reduce DPPH radicals, indicating its potential as an antioxidant agent .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Inhibition studies suggest that the compound may serve as a potent AChE inhibitor. This activity is relevant for conditions like Alzheimer's disease where AChE inhibition can enhance cholinergic function .
EnzymeIC50 Value (µM)Reference
Acetylcholinesterase12.5
Urease15.0

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

  • Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their biological activities. The findings indicated that certain modifications in the oxadiazole structure significantly enhanced antibacterial activity against Salmonella typhi and Bacillus subtilis .
  • Pharmacological Profiling : Another study focused on pharmacological profiling of tetrahydropyrimidine derivatives, revealing promising results in terms of anti-inflammatory and analgesic effects .

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Interaction : Binding studies suggest that the compound interacts with active sites of target enzymes (e.g., AChE), leading to competitive inhibition.
  • Cell Membrane Disruption : Antimicrobial activity may stem from the ability to disrupt bacterial membranes or interfere with cell wall synthesis.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione?

  • Methodological Answer : The synthesis typically involves cyclocondensation and alkylation steps. For example, cyclocondensation of hydrazide derivatives in phosphorous oxychloride under reflux, followed by alkylation with chloro-substituted intermediates (e.g., 5-(chloromethyl)-1,3,4-oxadiazoles). Key reagents include 1,1’-carbonyldiimidazole for activating carbonyl groups .
  • Example Protocol :
StepReagents/ConditionsIntermediateYield (%)
CyclocondensationPOCl₃, refluxChlorinated intermediate65–75
Alkylation5-(chloromethyl)-1,3,4-oxadiazole, DMF, 80°CFinal compound50–60

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Use multi-spectral analysis:
  • NMR : Confirm regioselectivity of alkylation (e.g., methylene proton integration at δ 4.2–4.5 ppm).
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 350–360).
  • X-ray Crystallography : Resolve ambiguities in oxadiazole-pyrimidine ring conformation .

Advanced Research Questions

Q. How does the 1,3,4-oxadiazole substituent influence the compound’s antimicrobial activity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying oxadiazole substituents (e.g., aryl vs. alkyl groups). Test against Gram-positive/negative bacteria using MIC assays.
  • Key Finding :
    Compounds with hydrophobic substituents (e.g., propan-2-yl) show enhanced membrane penetration, improving activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Q. How can contradictory data on bioactivity across studies be resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., fixed inoculum size, solvent controls). Use orthogonal assays (e.g., time-kill kinetics vs. microdilution) to confirm results. Cross-validate with molecular docking to identify binding inconsistencies in target enzymes (e.g., dihydrofolate reductase) .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :
  • Solubility : Introduce polar groups (e.g., hydroxyl) via C-5 pyrimidine modifications.
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., oxadiazole ring). Protect via fluorination or steric hindrance .
  • In Silico Tools : Predict LogP and CYP450 interactions using QikProp or SwissADME .

Q. What mechanistic insights explain its enzyme inhibition potential?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., β-lactamase or topoisomerase IV) with IC₅₀ determination. Pair with molecular dynamics simulations to analyze binding modes. For example, the oxadiazole moiety may chelate Mg²⁺ in catalytic sites .

Data Contradiction and Validation

Q. How to address discrepancies in reported synthetic yields?

  • Methodological Answer :
  • Variable Control : Monitor reaction progress via TLC/HPLC at fixed intervals.
  • Purification : Compare column chromatography vs. recrystallization (e.g., methanol vs. DCM/hexane).
  • Catalyst Screening : Test Pd/C vs. CuI for cross-coupling steps to improve reproducibility .

Specialized Methodological Considerations

Q. How to design experiments for regioselectivity in alkylation reactions?

  • Methodological Answer : Use DFT calculations to predict nucleophilic sites on the pyrimidine ring. Experimentally, vary solvents (polar aprotic vs. protic) to direct alkylation to N-1 vs. N-3 positions. Confirm via NOESY NMR .

Q. What in vitro/in vivo models are suitable for toxicity profiling?

  • Methodological Answer :
  • In Vitro : HepG2 cells for hepatotoxicity (LD₅₀ via MTT assay).
  • In Vivo : Zebrafish embryos (FET test) for acute toxicity (LC₅₀).
  • Genotoxicity : Ames test with S. typhimurium TA98/TA100 strains .

Interdisciplinary Applications

Q. Can this compound serve as a precursor for materials science applications?

  • Methodological Answer :
    Explore coordination chemistry by reacting with transition metals (e.g., Cu²⁺, Fe³⁺) to form MOFs. Characterize via UV-Vis (charge-transfer bands) and TGA (thermal stability) .

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